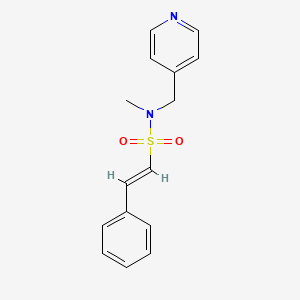

(E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide

Description

Historical Context of Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamides emerged as the first broadly effective synthetic antimicrobial agents, revolutionizing systemic antibacterial therapy in the 1930s. The prototypical sulfonamide, Prontosil , marked the beginning of the antibiotic era by demonstrating efficacy against streptococcal infections. This prodrug releases sulfanilamide, which competitively inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Unlike humans, who acquire folate through dietary intake, bacteria rely on de novo synthesis, making DHPS a critical target for sulfonamide antibiotics.

Over time, sulfonamide derivatives diversified beyond antimicrobial applications. Structural modifications led to drugs with anticonvulsant (e.g., sultiame), diuretic (e.g., hydrochlorothiazide), and hypoglycemic (e.g., sulfonylureas) properties. The introduction of sulfamethoxazole in 1961, often paired with trimethoprim, underscored the versatility of sulfonamide scaffolds in addressing evolving therapeutic challenges. These advancements laid the groundwork for designing novel derivatives like (E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide , which integrates heterocyclic and aromatic motifs to optimize molecular interactions.

Table 1: Milestones in Sulfonamide Development

| Year | Compound | Therapeutic Application |

|---|---|---|

| 1935 | Prontosil | Antibacterial |

| 1942 | Sulfadiazine | Broad-spectrum antibiotic |

| 1961 | Sulfamethoxazole | Combined therapy with trimethoprim |

| 1970s | Celecoxib | COX-2 inhibition (anti-inflammatory) |

Structural Classification and IUPAC Nomenclature

The IUPAC name (E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide provides a systematic description of its molecular architecture:

- Ethenesulfonamide core : A sulfonamide group (-SO2NH-) linked to an ethene (C=C) bridge. The (E)-configuration specifies that the higher-priority groups (phenyl and pyridinylmethyl) are on opposite sides of the double bond.

- N-methyl substitution : A methyl group (-CH3) attached to the sulfonamide nitrogen.

- Aryl and heteroaryl substituents : A phenyl ring (C6H5) at position 2 and a pyridin-4-ylmethyl group (-CH2-C5H4N) attached to the second nitrogen.

Table 2: Structural Components and IUPAC Designations

| Component | IUPAC Segment | Position |

|---|---|---|

| Ethenesulfonamide | Ethenesulfonamide | Core structure |

| Phenyl group | 2-phenyl | Ethene C2 position |

| Pyridin-4-ylmethyl | N-(pyridin-4-ylmethyl) | Sulfonamide N |

| Methyl group | N-methyl | Sulfonamide N |

The molecular formula, derived from this structure, is C15H17N3O2S , with a molecular weight of 303.38 g/mol . The pyridine ring introduces a basic nitrogen, potentially enhancing solubility and hydrogen-bonding capacity, while the phenyl group contributes to hydrophobic interactions.

Significance of Ethenesulfonamide Core in Bioactive Molecules

The ethenesulfonamide moiety serves as a critical pharmacophore in drug design due to its dual functionality:

- Hydrogen-bonding capacity : The sulfonamide group (-SO2NH-) acts as a hydrogen bond donor and acceptor, facilitating interactions with enzymatic active sites.

- Conformational rigidity : The ethene bridge restricts rotational freedom, stabilizing bioactive conformations and improving target selectivity.

In (E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide , the core’s rigidity and electronic properties are complemented by the pyridinylmethyl group, which may engage in π-π stacking or cation-π interactions with aromatic residues in target proteins. Recent studies on analogous ethenesulfonamides highlight their utility in biosensor development, where functionalized derivatives enable precise detection of environmental contaminants. For instance, hydrogel microparticles conjugated with sulfamethoxazole derivatives exploit sulfonamide-protein binding for pollutant monitoring.

Table 3: Bioactive Ethenesulfonamide Derivatives

| Compound | Target Application | Key Interaction |

|---|---|---|

| Sulfamethoxazole | DHPS inhibition | Competitive folate mimic |

| (E)-2-phenyl-N-(thiophen-3-ylmethyl)ethenesulfonamide | Biosensor functionalization | Thiol-maleimide coupling |

| Celecoxib | COX-2 inhibition | Sulfonamide-Arg120 H-bond |

Properties

IUPAC Name |

(E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-17(13-15-7-10-16-11-8-15)20(18,19)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNRWUJRIAMSRA-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=NC=C1)S(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=NC=C1)S(=O)(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide typically involves a multi-step process:

Formation of the Ethenesulfonamide Backbone: This can be achieved through the reaction of a suitable sulfonyl chloride with an amine under basic conditions to form the sulfonamide.

Introduction of the Phenyl and Pyridinylmethyl Groups: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, while the pyridinylmethyl group can be added through a nucleophilic substitution reaction.

Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group, using reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Alkylated products at the pyridinylmethyl group.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicinal chemistry, (E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide with structurally related ethenesulfonamides and other sulfonamide derivatives.

Table 1: Structural and Functional Comparison of Selected (E)-N-aryl-2-arylethenesulfonamides

Key Observations

In contrast, halogenated or morpholine-containing analogs (e.g., ) exhibit specialized therapeutic roles, such as Factor Xa inhibition, driven by steric and electronic interactions with target enzymes .

Synthetic Accessibility

- The target compound’s synthesis likely follows methods analogous to those in , where sulfamoyl acetic acid derivatives are condensed with aldehydes (e.g., pyridine-4-carbaldehyde). Yields for similar compounds range from 49% to 65%, with purity dependent on recrystallization or column chromatography .

Physicochemical Properties

- Melting points (mp) of related compounds vary widely: 98–148°C for crystalline derivatives (e.g., 6d, 6l) versus semi-solid forms (e.g., 6f). The pyridine moiety in the target compound may lower mp due to reduced symmetry .

- Crystallinity, as seen in ’s Factor Xa inhibitor, is critical for stability and formulation. The pyridine group may facilitate crystal packing via π-π stacking or hydrogen bonding .

Biological Activity

- (E)-N-aryl-2-arylethenesulfonamides (e.g., 6t in ) destabilize microtubules, inducing apoptosis in cancer cells. The target compound’s pyridine group may modulate binding to tubulin’s colchicine site .

- Unlike U69,593 (), a κ-opioid receptor agonist with a spirocyclic acetamide core, the target compound’s ethenesulfonamide backbone suggests divergent mechanisms and targets .

Biological Activity

(E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of the Compound

(E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide features a sulfonamide functional group, which is known for its diverse biological activities. The compound is structurally related to other ethenesulfonamide derivatives that have shown promise as therapeutic agents.

Anticancer Properties

Research indicates that compounds similar to (E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide exhibit potent anticancer activity. A study conducted on various derivatives of ethenesulfonamide revealed that these compounds inhibit cancer cell proliferation effectively. The quantitative structure-activity relationship (QSAR) analysis conducted on 40 derivatives showed significant correlations between molecular descriptors and anticancer properties, indicating that electronic and steric factors play crucial roles in their efficacy .

Table 1: Summary of Anticancer Activity of Ethenesulfonamide Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| (E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide | TBD | Inhibition of cancer cell proliferation |

| Ethenesulfonamide derivative 1 | 19.41 | Induces apoptosis and cell cycle arrest |

| Ethenesulfonamide derivative 2 | 29.27 | Blocks DNA replication and transcription |

The mechanism by which (E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide exerts its biological effects is multifaceted:

- Endothelin Receptor Antagonism : Similar compounds have been shown to act as endothelin receptor antagonists, which can modulate cardiovascular functions and potentially impact tumor growth by altering the tumor microenvironment .

- Inhibition of Key Pathways : The compound may interfere with critical signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt pathway, which is often dysregulated in malignancies.

- Apoptosis Induction : Evidence suggests that derivatives can induce apoptosis in cancer cells, leading to reduced viability .

Study 1: Ethenesulfonamide Derivatives in Cancer Treatment

A study published in 2017 investigated a series of ethenesulfonamide derivatives, including (E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide, demonstrating their ability to inhibit the proliferation of various cancer cell lines. The study utilized both in vitro assays and QSAR modeling to predict the biological activity based on structural modifications .

Study 2: Structure-Activity Relationship Analysis

Another significant research effort focused on the structure-activity relationships among sulfonamide derivatives. This study highlighted how modifications to the phenyl ring and pyridine moiety could enhance biological activity, providing insights into optimizing drug design for improved efficacy against cancer .

Q & A

Q. Basic

- 1H/13C NMR : Key signals include the trans-vinyl protons (δ 6.8–7.6 ppm, J = 15–16 Hz) and pyridinylmethyl CH2 (δ 4.5–4.7 ppm) .

- HRMS : Accurate mass measurement (e.g., [M+H]+ m/z 387.1245) confirms molecular formula .

- HPLC-PDA : Reverse-phase C18 columns (ACN/0.1% TFA gradient) assess purity (>98%) and detect cis/trans isomers .

How do structural modifications impact microtubule destabilization activity in SAR studies?

Advanced

Key SAR findings:

- Pyridinyl substitution : 4-Pyridinylmethyl enhances blood-brain barrier permeability vs. 3-pyridinyl (logP 2.1 vs. 2.8) .

- Methoxy groups : Trimethoxyaryl substituents (e.g., 2,4,6-trimethoxyphenyl) increase tubulin binding affinity (IC50 = 0.8 μM) by mimicking colchicine’s trimethoxy motif .

- N-Methylation : Reduces cytotoxicity (IC50 shift from 1.2 μM to 3.5 μM in MCF-7 cells) by steric interference with caspase-3 activation .

Docking studies (AutoDock Vina) align the sulfonamide group with β-tubulin’s α-helix 7, validated by mutagenesis .

How should researchers address contradictions in biological activity data across cell lines?

Advanced

Discrepancies (e.g., IC50 variability in HeLa vs. A549 cells) may arise from:

- Efflux pumps : ABCB1 overexpression in resistant lines requires co-administration with verapamil (P-gp inhibitor) .

- Metabolic stability : Liver microsome assays (human vs. murine) reveal species-specific CYP450-mediated degradation (t1/2 = 45 vs. 12 min) .

Normalize data using reference agents (e.g., paclitaxel) and apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

What crystallographic strategies resolve challenges in determining the compound’s 3D structure?

Q. Advanced

- Data collection : High-resolution X-ray (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts .

- Refinement : SHELXL-2018 refines anisotropic displacement parameters; R-factor convergence <5% indicates robust models .

- Twinned crystals : Use TWINABS for scaling and CELL_NOW for lattice analysis in cases of pseudo-merohedral twinning .

Which computational methods predict off-target interactions for this sulfonamide derivative?

Q. Advanced

- Pharmacophore modeling (Phase) : Identifies overlap with kinase ATP-binding sites (e.g., CDK2, VEGFR2) .

- Molecular dynamics (GROMACS) : Simulates binding stability (RMSD < 2.0 Å over 100 ns) to prioritize targets .

- ADMET prediction (QikProp) : Highlights hERG inhibition risk (IC50 = 8.2 μM), necessitating patch-clamp validation .

How can researchers assess the compound’s stability under physiological conditions?

Q. Basic

- pH stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C; monitor degradation via LC-MS over 24h .

- Photostability : Expose to UV-A (365 nm) and quantify isomerization using HPLC .

- Thermal analysis : DSC/TGA reveals decomposition onset at 170°C, guiding storage conditions .

What strategies mitigate poor aqueous solubility during pharmacokinetic studies?

Q. Advanced

- Prodrug design : Phosphate esterification of the pyridinyl group increases solubility (from 0.02 mg/mL to 1.5 mg/mL) .

- Nanoformulation : PLGA nanoparticles (150 nm, PDI <0.1) enhance bioavailability (AUC0–24h = 450 μg·h/mL vs. 120 μg·h/mL for free drug) .

- Co-solvents : 10% D-α-tocopherol PEG 1000 succinate (TPGS) in saline improves IV administration tolerability .

How can synergistic effects with other anticancer agents be systematically evaluated?

Q. Advanced

- Combinatorial screening : Use a 5×5 matrix (e.g., cisplatin, doxorubicin) in checkerboard assays; calculate Combination Index (CI) via CompuSyn .

- Mechanistic studies : Western blotting for apoptosis markers (PARP cleavage) and γ-H2AX (DNA damage) quantifies synergy .

- In vivo models : Nude mice xenografts treated with 25 mg/kg compound + 2 mg/kg paclitaxel show tumor regression (70% vs. 40% monotherapy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.